molecular formula C38H26Br2N2O4 B11566123 4-{(E)-[(4-{[(Z)-(4-{[(2Z)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

4-{(E)-[(4-{[(Z)-(4-{[(2Z)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11566123
M. Wt: 734.4 g/mol
InChI Key: WIAXIZDYRYEGKU-IVJNJOOOSA-N
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Description

4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE is a complex organic compound characterized by its multiple phenyl rings and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE typically involves multi-step organic reactions. The key steps include:

    Formation of the enolate intermediate: This is achieved by reacting 4-bromophenyl acetic acid with a base such as sodium hydride in an aprotic solvent like dimethylformamide.

    Aldol condensation: The enolate intermediate undergoes aldol condensation with benzaldehyde derivatives to form the enone structure.

    Schiff base formation: The enone is then reacted with aniline derivatives to form the Schiff base.

    Esterification: The final step involves esterification with 4-bromophenyl propanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the imine groups using reducing agents such as sodium borohydride.

    Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: Used in the development of probes for studying biological pathways.

    Drug Development:

Medicine

    Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with specific molecular targets.

    Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-CHLOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE
  • 4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-FLUOROPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-FLUOROPHENYL)PROP-2-ENOATE

Uniqueness

The uniqueness of 4-[(E)-({4-[(Z)-[(4-{[(2Z)-3-(4-BROMOPHENYL)PROP-2-ENOYL]OXY}PHENYL)METHYLIDENE]AMINO]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE lies in its specific bromophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C38H26Br2N2O4

Molecular Weight

734.4 g/mol

IUPAC Name

[4-[[4-[[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyphenyl]methylideneamino]phenyl]iminomethyl]phenyl] (Z)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C38H26Br2N2O4/c39-31-11-1-27(2-12-31)9-23-37(43)45-35-19-5-29(6-20-35)25-41-33-15-17-34(18-16-33)42-26-30-7-21-36(22-8-30)46-38(44)24-10-28-3-13-32(40)14-4-28/h1-26H/b23-9-,24-10+,41-25?,42-26?

InChI Key

WIAXIZDYRYEGKU-IVJNJOOOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)/C=C\C5=CC=C(C=C5)Br)Br

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C=CC5=CC=C(C=C5)Br)Br

Origin of Product

United States

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